molecular formula C21H17N7O4 B3033525 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040644-99-2

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B3033525
CAS No.: 1040644-99-2
M. Wt: 431.4 g/mol
InChI Key: FNIXNLDXASILMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. The structure includes a 3,4-dimethoxyphenyl group attached to the oxadiazole moiety and a phenyl substituent at the N3 position of the triazole ring. Its molecular formula is C₂₂H₁₉N₇O₄, with a molecular weight of 445.44 g/mol (estimated from analogs in and ). The oxadiazole and triazole rings contribute to π-π stacking and hydrogen-bonding capabilities, critical for pharmacological activity .

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O4/c1-30-15-9-8-13(10-16(15)31-2)19-23-17(32-25-19)11-27-12-22-20-18(21(27)29)24-26-28(20)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIXNLDXASILMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from commercially available reagents. The synthetic route often includes the formation of the oxadiazole ring, followed by the construction of the triazolopyrimidine core. Reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target compound: 3-phenyl, 3,4-dimethoxyphenyl-oxadiazole C₂₂H₁₉N₇O₄ 445.44 Methoxy (electron-donating), phenyl Not explicitly reported; likely kinase/CDK inhibitor due to scaffold similarity
3-(3-Methoxybenzyl) analog () C₂₃H₂₁N₇O₅ 475.47 3-Methoxybenzyl Higher molecular weight; increased hydrophobicity
3-(3-Fluorophenylmethyl) analog (CAS 1040639-91-5) () C₂₂H₁₈FN₇O₄ 463.43 Fluorine (electron-withdrawing) Improved bioavailability; fluorine enhances metabolic stability
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl) analog () C₁₆H₁₂Cl₂N₆O₂S 423.28 Chlorine, pyrazole Enhanced lipophilicity (logP ~3.2); anti-inflammatory activity
5-(4-Chlorophenoxy)-6-isopropyl analog () C₂₀H₁₇ClN₆O₂ 408.85 Chlorophenoxy, isopropyl Steric hindrance from isopropyl; potential CYP450 inhibition
Glycoside-derivatized triazolo[4,5-d]pyrimidinone () C₂₃H₂₃BrN₆O₆S 607.44 Glycoside (hydrophilic) Improved solubility; apoptotic antitumor activity

Key Observations

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in the target compound) may enhance interactions with polar residues in enzyme active sites, as seen in kinase inhibitors . Halogenated analogs (e.g., fluorine in , chlorine in ) improve metabolic stability and membrane permeability due to electronegativity and lipophilicity .

Physicochemical Properties: The target compound’s methoxy groups increase polarity compared to halogenated analogs, which may reduce blood-brain barrier penetration but enhance aqueous solubility. Glycoside derivatives () exhibit markedly higher molecular weights (>600 g/mol) and improved solubility, making them suitable for intravenous administration .

Pharmacokinetic Trends :

  • Fluorinated analogs () show optimal drug-likeness (H-bond acceptors = 10, logP ~2.5), aligning with Lipinski’s rules .
  • Compounds with chlorine or pyrazole moieties () demonstrate higher logP values (~3–4), favoring tissue penetration but risking hepatotoxicity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving oxadiazole formation via cyclization of amidoximes and subsequent triazole ring annulation .

Research Findings and Implications

  • Anticancer Potential: Glycoside derivatives () induce apoptosis via caspase-3 activation, while halogenated analogs () may target tyrosine kinases .
  • Anti-inflammatory Activity : The 6-(2,6-dichlorophenyl) analog () showed COX-2 inhibition comparable to celecoxib, with a selectivity index >50 .
  • Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, as evidenced by in vitro microsomal assays .

Biological Activity

The compound 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that integrates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound through various studies and findings.

Structural Overview

The compound features:

  • Oxadiazole Ring : Known for its antimicrobial and anticancer properties.
  • Triazole and Pyrimidinone Moieties : Associated with a variety of therapeutic effects including anti-inflammatory and anticancer activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The oxadiazole moiety can enhance lipophilicity, facilitating cellular uptake and interaction with target biomolecules.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds containing oxadiazole rings. For instance:

  • Compounds similar to the target molecule have demonstrated significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria .
  • The presence of the oxadiazole group enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy.

Anticancer Activity

Research indicates that compounds based on the oxadiazole structure exhibit promising anticancer properties:

  • A study on 1,3,4-oxadiazole derivatives revealed potent cytotoxic effects against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Specifically, derivatives similar to the target compound showed effective inhibition against liver carcinoma cell lines (e.g., HUH7) with reported IC50 values around 10.1 µM .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were tested against a panel of bacteria. The results indicated that modifications in the side chains significantly affected antimicrobial potency. Compounds with dimethoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity Profiles : In vitro studies on cancer cell lines (MCF7 and HUH7) demonstrated that certain derivatives exhibited better cytotoxicity than traditional chemotherapeutics. For example, compounds from a similar structural class showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a key enzyme in DNA synthesis .

Data Table: Biological Activities Summary

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntimicrobialBacillus cereusNot specified
Staphylococcus aureusNot specified
AnticancerHUH710.1
MCF7< 5
Thymidylate Synthase0.47 - 1.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.